molecular formula C16H16N2O B1454249 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine CAS No. 1095600-69-3

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine

Cat. No. B1454249
CAS RN: 1095600-69-3
M. Wt: 252.31 g/mol
InChI Key: GDZXINMTFIJORQ-UHFFFAOYSA-N
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Description

“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a chemical compound with the CAS Number: 1095600-69-3 . It has a molecular weight of 252.32 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H16N2O/c1-19-15-4-2-3-12 (9-15)11-18-8-7-13-5-6-14 (17)10-16 (13)18/h2-10H,11,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 252.32 .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids, encompassing a wide range of compounds from lysergic acid to vincristine, have significantly inspired organic chemists towards the development of new methods for indole synthesis. A comprehensive classification of indole syntheses has been proposed, organizing the various strategies into a coherent framework. This classification underscores the importance of indole in organic synthesis, highlighting recent contributions across nine distinct strategies for constructing the indole nucleus. These strategies include various bond formations within the indole ring, showcasing the versatility and ongoing innovation in this area of research (Taber & Tirunahari, 2011).

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils has been explored as a synthetic pathway to produce bio-based compounds with potential industrial applications. This process involves grafting various amines onto the alkyl chains of vegetable oils, leading to a range of functionalized products suitable for polymer chemistry and as bio-based surface-active agents. The catalytic use of rhodium in HAM processes has been discussed, with a focus on the development of bifunctional HAM-products and their potential in creating sustainable materials (Vanbésien et al., 2018).

Neuroprotective and Therapeutic Applications

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, has shown neuroprotective, antiaddictive, and antidepressant-like activity in various animal models. The compound's effects have been linked to MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, suggesting its potential as a therapeutic agent for neurodegenerative diseases and mental health disorders (Antkiewicz‐Michaluk et al., 2018).

Biogenic Amines in Oxidative Stress Reduction

Melatonin and its metabolites, as biogenic amines, play a crucial role in reducing oxidative stress by scavenging free radicals. The antioxidant cascade of melatonin, involving its by-products, has been observed to offer neuroprotection in diseases like Parkinson's, Alzheimer's, and spinal cord injury. This review highlights the universal protective actions of melatonin and its metabolites across various organs, indicating their therapeutic potential beyond sleep regulation (Reiter et al., 2008).

Excitatory Amino Acids in Parkinsonism

The role of excitatory amino acids in experimental parkinsonism, particularly in the context of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity, has been reviewed. This research provides a phylogenetic perspective on the mechanisms of MPTP-induced parkinsonism in rodents and primates, emphasizing the potential excitotoxicity pathways involved. The review aims to advance the understanding of Parkinson's disease through comparative studies across species (Fornai et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of specific enzymes by binding to their active sites and preventing substrate access . Alternatively, it can activate certain signaling pathways by binding to receptors and inducing conformational changes that trigger downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress . At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXINMTFIJORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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